Liver-Stage Potency and Cytotoxicity Profile vs. Antimalarial Agent 30 (Compound 11)
In a head-to-head comparison, antimalarial agent 29 (compound 16) demonstrated equivalent liver-stage potency to its closest structural analog, antimalarial agent 30 (compound 11), with both compounds inhibiting P. berghei liver-stage parasite load at EC50 = 5.2 μM in HuH7 hepatocytes [1]. However, the cytotoxicity profiles diverge: compound 11 exhibited no significant HuH7 cytotoxicity up to 100 μM, whereas compound 16 displayed cytotoxicity at high doses [1].
| Evidence Dimension | P. berghei liver-stage EC50 and cytotoxicity |
|---|---|
| Target Compound Data | EC50 = 5.2 ± 2.8 μM; cytotoxicity observed at high doses |
| Comparator Or Baseline | Antimalarial agent 30 (compound 11): EC50 = 5.2 ± 0.39 μM; no cytotoxicity up to 100 μM |
| Quantified Difference | EC50 identical (5.2 μM); cytotoxicity differs (compound 16 shows toxicity at high doses vs. compound 11 none up to 100 μM) |
| Conditions | HuH7 hepatocytes infected with P. berghei ANKA sporozoites; 44 h post-infection; compounds tested 0–100 μM; triplicate assays |
Why This Matters
Researchers requiring a tool compound with a narrower therapeutic window for mechanistic studies should select agent 29, while those prioritizing a clean cytotoxicity profile for extended assays may prefer agent 30.
- [1] Viswanathan NK, Chirgwin ME, Eagon S, et al. Synthesis and activity of β-carboline antimalarials targeting the Plasmodium falciparum heat shock 90 protein. Bioorg Med Chem Lett. 2023;92:129410. View Source
